1-(4-Bromophenylsulfonyl)-4-butylpiperazine
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Overview
Description
1-(4-Bromophenylsulfonyl)-4-butylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromophenylsulfonyl group attached to a butyl-substituted piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 4-butylpiperazine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonyl group can participate in oxidation-reduction reactions, altering the oxidation state of the sulfur atom.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylsulfonyl derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-(4-Bromophenylsulfonyl)-4-butylpiperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Industrial Applications: The compound is used in the development of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenylsulfonyl)-4-butylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenylsulfonyl group can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards its targets, influencing various biochemical pathways.
Comparison with Similar Compounds
1-(4-Bromophenylsulfonyl)piperazine: Lacks the butyl group, which may affect its solubility and binding properties.
4-Butylpiperazine: Lacks the bromophenylsulfonyl group, resulting in different chemical reactivity and biological activity.
1-(4-Chlorophenylsulfonyl)-4-butylpiperazine: Similar structure but with a chlorine atom instead of bromine, which can influence its reactivity and interactions.
Uniqueness: 1-(4-Bromophenylsulfonyl)-4-butylpiperazine is unique due to the presence of both the bromophenylsulfonyl and butyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its versatility in various applications, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-4-butylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2S/c1-2-3-8-16-9-11-17(12-10-16)20(18,19)14-6-4-13(15)5-7-14/h4-7H,2-3,8-12H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSWKENUNVGFSCU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20682089 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-16-4 |
Source
|
Record name | 1-(4-Bromobenzene-1-sulfonyl)-4-butylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20682089 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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